![molecular formula C25H25N3O3 B4584931 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4584931.png)

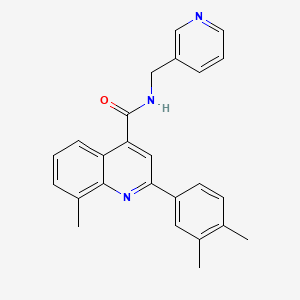

2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide

Übersicht

Beschreibung

2-Cyanoacrylamides are a class of compounds that have been studied for various properties, including their chemical reactions, physical, and chemical properties. While the specific compound does not have direct research available, insights can be drawn from studies on similar compounds.

Synthesis Analysis

Compounds similar to 2-cyanoacrylamides are synthesized through condensation reactions under basic conditions, often in solvents like ethanol. The process involves combining specific aldehydes and cyanoacetamide derivatives (Kariuki et al., 2022).

Molecular Structure Analysis

Molecular structure determination often uses techniques like NMR spectroscopy and X-ray diffraction. These methods reveal the bond distances and angles, indicating electron delocalization and molecular symmetry (Quiroga et al., 2010).

Chemical Reactions and Properties

2-Cyanoacrylamides participate in various chemical reactions, forming different products based on the reactants and conditions. They can undergo reactions like Michael addition, forming pyridine or pyrimidine derivatives under specific conditions (Berzosa et al., 2010).

Physical Properties Analysis

Physical properties such as crystal structure and thermal behavior can be analyzed using techniques like differential scanning calorimetry and X-ray diffraction. These studies help understand the crystalline phase transitions and molecular packing in the solid state (Gupta et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction of 2-cyanoacrylamides, can be assessed through spectroscopic and theoretical approaches. Studies often focus on bond orbital analysis, electrophilicity, and hyperpolarizability, providing insights into the compound's behavior as an electrophile and its potential in non-linear optical applications (Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

Mechanofluorochromic Properties

The research into acrylamide derivatives, including compounds similar to 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide, has shown that these compounds exhibit diverse optical properties due to their distinct stacking modes. One study highlighted the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, demonstrating different luminescence behaviors upon physical manipulation, which could be attributed to the transformation from crystalline to amorphous phases (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Another significant application of acrylamide derivatives is in corrosion inhibition. A study on new acrylamide derivatives, including those structurally related to this compound, found them effective as corrosion inhibitors for copper in nitric acid solutions. These compounds were shown to be mixed-type inhibitors, suggesting their potential use in protecting metals against corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of acrylamide derivatives, including those structurally related to the compound , have been widely explored for various applications. Studies have detailed the synthesis processes, characterizing these compounds through spectroscopic methods and evaluating their properties for potential use in fields such as material science, pharmacology, and agriculture. For example, the synthesis of novel functional acrylamides has been investigated for applications in polymer science, showcasing the versatility and utility of these compounds in creating new materials with tailored properties (Long Ling et al., 1999).

Eigenschaften

IUPAC Name |

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-31-24-8-6-7-21(15-24)27-25(29)20(16-26)14-19-13-17(2)28(18(19)3)22-9-11-23(30-4)12-10-22/h6-15H,5H2,1-4H3,(H,27,29)/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGADTMOXCDKKR-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4584855.png)

![2-(2-fluorophenyl)-4-{4-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4584860.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-propylglycinamide](/img/structure/B4584890.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)

![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B4584909.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)

![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)